4-(5-Chloro-2-methylphenyl)piperidine
Description
4-(5-Chloro-2-methylphenyl)piperidine is a piperidine derivative featuring a six-membered amine ring substituted at the 4-position with a 5-chloro-2-methylphenyl group. Piperidine scaffolds are critical in medicinal chemistry due to their versatility in drug design, particularly in modulating pharmacokinetic properties and target binding .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(5-chloro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
DGCODHWYHOSLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methylphenyl)piperidine typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(5-Chloro-2-methylphenyl)piperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methylphenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares 4-(5-Chloro-2-methylphenyl)piperidine with key analogs based on substituents, molecular weight, melting points, and functional groups:
Key Observations :
- Substituent Effects : The chloro and methyl groups in the target compound likely increase lipophilicity compared to fluoro (4-Fluorophenyl) or methoxy (4-OCH₃) analogs, influencing solubility and bioavailability .
- Melting Points : While direct data are unavailable, compounds with halogen substituents (e.g., Cl, Br) typically exhibit higher melting points due to stronger intermolecular forces, as seen in analogs with bromo groups (e.g., 287°C in ) .
Biological Activity
4-(5-Chloro-2-methylphenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including effects on the central nervous system (CNS), anti-inflammatory actions, and antimicrobial activities. This article provides a detailed overview of the biological activity of 4-(5-Chloro-2-methylphenyl)piperidine, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound 4-(5-Chloro-2-methylphenyl)piperidine can be represented as follows:
Antidepressant and Anxiolytic Effects
Research indicates that piperidine derivatives exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that related compounds can act as selective serotonin receptor antagonists, influencing mood regulation and anxiety levels in animal models . The specific mechanism involves modulation of serotonergic pathways, which are critical in the treatment of depression and anxiety disorders.
Neuroprotective Effects
Piperidine derivatives are also noted for their neuroprotective properties. They may inhibit neurotransmitter reuptake, leading to increased availability of neurotransmitters in the synaptic cleft. This action is particularly relevant in conditions like Parkinson's disease and other neurodegenerative disorders . The compound's ability to influence ion channels and neurotransmitter systems suggests potential therapeutic applications in CNS diseases.
The biological activity of 4-(5-Chloro-2-methylphenyl)piperidine is attributed to its interaction with various molecular targets:
- Ion Channels : The compound may modulate voltage-gated ion channels, which are crucial for neuronal excitability and neurotransmitter release.
- Receptors : It likely interacts with G-protein-coupled receptors (GPCRs), affecting signaling pathways involved in mood regulation and neuroprotection .
- Enzymatic Activity : Studies predict that this compound may influence enzymatic processes related to inflammation and cancer progression by inhibiting specific kinases and proteases .
Data Table: Biological Activities of Piperidine Derivatives
Case Studies
- Antidepressant Activity : A study involving a related piperidine compound demonstrated significant reduction in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels due to reuptake inhibition .
- Neuroprotective Effects : In vitro studies showed that 4-(5-Chloro-2-methylphenyl)piperidine could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
